molecular formula C17H14N2O2 B2700708 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 1171702-52-5

6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2700708
CAS No.: 1171702-52-5
M. Wt: 278.311
InChI Key: DQBGHRRIHDCTGG-UHFFFAOYSA-N
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Description

6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound of significant interest in medicinal chemistry and oncology research. While specific biological data for this exact molecule is not fully reported in the literature, it is structurally related to a class of imidazo[1,2-a]pyridine derivatives that have demonstrated potent antitumor properties in scientific studies. Related 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against various cancer cell lines, including colon cancer cells (HT-29 and Caco-2), by initiating apoptosis through the release of cytochrome c and activation of caspase enzymes . Furthermore, sophisticated research compounds featuring the imidazo[1,2-a]pyridine moiety fused with other pharmacophores, such as quinazolinone, have been designed as potent anticancer agents capable of dual-targeting critical kinases like Aurora kinase and the receptor ROR1 . This demonstrates the high value of this structural class for developing multi-targeted therapeutic strategies. In other contexts, the imidazo[1,2-a]pyridine core has been utilized in the design of phosphonocarboxylate inhibitors targeting Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, highlighting its versatility in probing diverse biological pathways . This product is intended for research purposes to further explore these and other potential biochemical mechanisms. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-7-5-12-4-6-14(9-15(12)16)21-11-13-10-19-8-2-1-3-17(19)18-13/h1-4,6,8-10H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBGHRRIHDCTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. The methods often include:

  • Condensation reactions : Combining imidazo[1,2-a]pyridine derivatives with other reactants to form the target compound.
  • Cyclization processes : Facilitating the formation of the indene structure through cyclization techniques.

Various synthetic pathways have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance:

  • A study reported that certain analogs showed submicromolar inhibitory activity against various tumor cell lines, with IC50 values as low as 0.09μM0.09\,\mu M .
  • These compounds often act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling pathway in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • A series of imidazo[1,2-a]pyridine derivatives demonstrated potent activity against mycobacterial infections, including tuberculosis .
  • The synthesized compounds showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Therapeutic Potential

The therapeutic implications of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one extend beyond cancer treatment:

  • Antiprotozoal and Anti-inflammatory Effects : These compounds have been explored for their potential in treating protozoal infections and inflammatory diseases .

Case Studies

Several studies illustrate the compound's applications:

  • Cancer Research : In vitro studies demonstrated that specific derivatives induce cell cycle arrest and apoptosis in cancer cell lines by targeting PI3Kα .
  • Antimicrobial Research : A study highlighted the development of imidazo[1,2-a]pyridine derivatives as promising antimycobacterial agents. The compounds were effective against resistant strains of Mycobacterium tuberculosis .

Material Science Applications

Beyond biological applications, compounds like 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one are being investigated for their potential use in material science:

  • Their unique structural properties may allow for incorporation into novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate these targets, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Nitrogen-Substituted Imidazo[1,2-a]pyridine Derivatives

  • Imidazo[1,2-a]pyrazines and Imidazo[1,2-c]pyrimidines (e.g., compounds 24–26): These derivatives feature additional nitrogen atoms in the fused bicyclic system. Despite structural similarities, their antimicrobial potency (MIC range: 1–9 μM) is significantly lower than non-nitrogenated imidazo[1,2-a]pyridines (MICs <1 μM) . Key Insight: Nitrogen substitution at positions 6, 7, or 8 retains partial activity but reduces potency compared to unsubstituted imidazo[1,2-a]pyridines .

Indenone and Chromenone Hybrids

  • 11H-Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one (synthesized via Pd catalysis): Shares the indenone-imidazo[1,2-a]pyridine hybrid structure with the target compound but lacks the methoxy linker. Its synthesis involves CO insertion under mild conditions, yielding high regioselectivity .
  • 6H-Chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one: A chromenone hybrid synthesized under Cu(OAc)₂ catalysis. This derivative exhibits distinct reactivity due to acetoxylation and deacetylation pathways, highlighting the influence of substituents on reaction outcomes .

Pharmacological Activity

Antiviral Activity of Imidazo[1,2-a]pyridines

  • 3-Thioether-Substituted Derivatives (e.g., compounds 4, 15, 21): Exhibit potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with therapeutic indexes >150 .

Antitumor Potential

  • Imidazo[1,2-a]pyridines with 5,6-Fused Bicyclic Systems :
    • Demonstrated moderate antitumor activity in scaffold-switching studies. However, nitrogen substitutions at position 5 reduce efficacy compared to unsubstituted analogs .

Key Observations :

  • The target compound’s synthesis prioritizes regioselectivity over green chemistry, whereas solvent-free methods (e.g., ) emphasize sustainability.
  • Structural disorder in imidazo[1,2-a]pyridinium iodide contrasts with the well-defined hybrid scaffold of the target compound, suggesting enhanced stability for pharmacological applications.

Biological Activity

6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety linked to a methoxy group and a dihydroindenone structure. This unique combination contributes to its biological activity. The imidazo[1,2-a]pyridine core is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Biological Activity Overview

Recent studies have highlighted the following key biological activities associated with 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines. For instance, it has demonstrated submicromolar inhibitory activity against multiple tumor cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action : The primary mechanism involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. In vitro studies revealed that the compound induces cell cycle arrest and apoptosis in cancer cells by targeting PI3Kα .

Structure-Activity Relationship (SAR)

The efficacy of 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one can be attributed to specific structural features:

Structural FeatureDescriptionImpact on Activity
Imidazo[1,2-a]pyridine CoreContains nitrogen atoms that enhance interaction with biological targetsEssential for anticancer activity
Methoxy GroupIncreases lipophilicity and bioavailabilityImproves cellular uptake
Dihydroindenone StructureProvides rigidity and stability to the moleculeEnhances binding affinity to target proteins

Study 1: Anticancer Evaluation

In a recent study, a series of derivatives based on the imidazo[1,2-a]pyridine scaffold were synthesized and evaluated for their anticancer properties. The most potent derivatives exhibited IC50 values ranging from 0.09 μM to 0.43 μM against various cancer cell lines. Notably, compound 13k was identified as a lead candidate due to its significant inhibitory effects on PI3Kα with an IC50 value of 1.94 nM .

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms underlying the anticancer effects of the compound. It was found that treatment with 6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one resulted in G2/M phase cell cycle arrest and increased apoptosis in HCC827 cells. This was attributed to the downregulation of key survival pathways mediated by PI3Kα inhibition .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and coupling patterns. For example, the methoxy group’s singlet (~δ 3.8–4.0 ppm) and indenone carbonyl (δ ~200 ppm) are diagnostic .
  • IR spectroscopy : Stretching vibrations (e.g., C=O at ~1700 cm1^{-1}, aromatic C-H at ~3000 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally similar dihydroindenones (e.g., (E)-5,6-dimethoxy derivatives) .

How can researchers optimize low yields in palladium-catalyzed syntheses of this compound?

Q. Advanced

  • Catalyst screening : Test Pd(OAc)2_2, PdCl2_2, or Pd(PPh3_3)4_4 with ligands like XPhos or BINAP to enhance turnover .
  • Additive effects : Copper salts (e.g., Cu(OAc)2_2) or silver additives may stabilize intermediates or suppress side reactions .
  • Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C often improve CO insertion efficiency . Monitor progress via HPLC or TLC to adjust reaction times.

What strategies address regioselectivity challenges during functionalization of the imidazo[1,2-a]pyridine core?

Q. Advanced

  • Directed C–H activation : Use directing groups (e.g., pyridinyl, acetyl) to steer iodination or sulfenylation at specific positions. Iodine catalysts with sulfonyl hydrazides enable regioselective thiolation at C3 .
  • Electronic modulation : Electron-withdrawing groups on the indenone moiety can direct electrophilic substitution to meta or para positions on the imidazo ring .
  • Computational modeling : DFT studies predict reactive sites based on frontier molecular orbital (FMO) analysis, guiding experimental design .

How should researchers design analogs for structure-activity relationship (SAR) studies?

Q. Advanced

  • Scaffold variation : Replace indenone with chromenone or naphthoquinone to assess ring size and electronic effects .
  • Substituent diversity : Introduce halogens (Br, Cl), amino, or methoxy groups at C5/C6 of the indenone or C2/C3 of the imidazo ring to probe steric and electronic impacts .
  • Bioisosteric replacement : Substitute the methoxy linker with thioether or amine groups to evaluate pharmacokinetic properties .

How to resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

Q. Advanced

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and media conditions (e.g., GAS vs. 7H12) to minimize variability .
  • Scaffold-specific analysis : Compare activity across bicyclic systems (e.g., imidazo[1,2-a]pyridine vs. imidazo[1,2-c]pyrimidine) to isolate nitrogen-position effects .
  • Metabolic stability testing : Use liver microsomes or cytochrome P450 assays to identify degradation pathways that may skew in vivo vs. in vitro results .

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